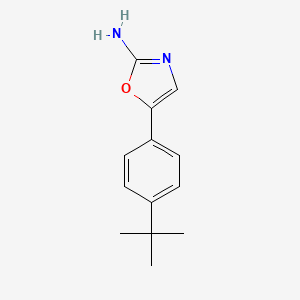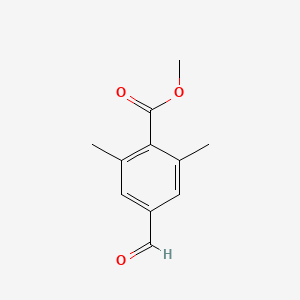![molecular formula C28H21NO4 B13133323 2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 25663-06-3](/img/structure/B13133323.png)
2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group, a biphenyl structure, and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the 7-methoxy-9H-fluoren-2-yl intermediate through a series of reactions, including Friedel-Crafts acylation and subsequent methoxylation.
Coupling with Biphenyl Derivative: The fluorenyl intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can be compared with similar compounds, such as:
2-((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-methoxybutanoic acid: This compound also features a fluorenyl group and is used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: Another fluorenyl derivative used in scientific research.
The uniqueness of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
25663-06-3 |
|---|---|
Fórmula molecular |
C28H21NO4 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[2-[(7-methoxy-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO4/c1-33-20-11-13-22-18(16-20)14-17-15-19(10-12-21(17)22)29-27(30)25-8-4-2-6-23(25)24-7-3-5-9-26(24)28(31)32/h2-13,15-16H,14H2,1H3,(H,29,30)(H,31,32) |
Clave InChI |
RMWFLJABORPTNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
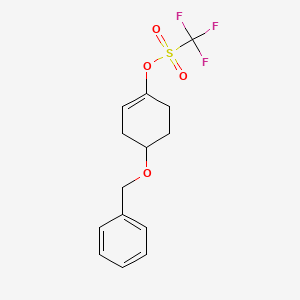
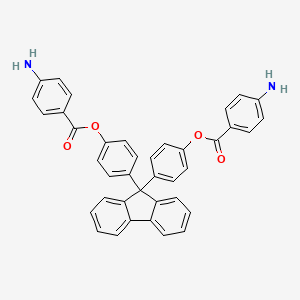

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
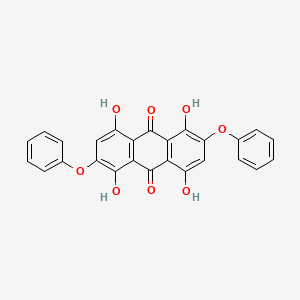
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
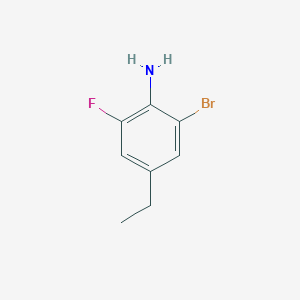
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
